Selective LOXL2 vs. LOXL3/4 Inhibition Profile Compared to Pan-LOXL Inhibitors
3-Ethoxy-N-(pentan-2-yl)aniline demonstrates a distinct selectivity profile within the lysyl oxidase-like (LOXL) enzyme family. It inhibits human LOXL2 with an IC50 of 1.0 µM, while showing weaker activity against LOXL3 (IC50 = 2.1 µM) and is essentially inactive against LOXL4 (IC50 > 100 µM) [1]. This contrasts with broad-spectrum or highly potent LOXL2/3 inhibitors like PXS-5153A, which inhibits human LOXL3 with an IC50 of 63 nM and LOXL2 with an IC50 of <40 nM [2]. The target compound thus offers a moderate potency and selectivity window not found in either potent pan-inhibitors or inactive analogs.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | LOXL2 IC50 = 1.0 µM; LOXL3 IC50 = 2.1 µM; LOXL4 IC50 > 100 µM |
| Comparator Or Baseline | PXS-5153A: LOXL2 IC50 < 40 nM; LOXL3 IC50 = 63 nM |
| Quantified Difference | The target compound is ~25-fold less potent for LOXL2 and ~33-fold less potent for LOXL3 compared to PXS-5153A, but retains a similar ~2-fold selectivity for LOXL2 over LOXL3. |
| Conditions | Recombinant human enzymes; LOXL2 expressed in NS0 cells, LOXL3 in CHO cells, LOXL4 in baculovirus-infected insect cells; diaminopentane substrate. |
Why This Matters
This moderate potency and selectivity profile can be advantageous for target validation studies where complete LOXL2 inhibition or cross-reactivity with LOXL3/4 is undesirable.
- [1] BindingDB. BDBM50463620 (CHEMBL4240937). Affinity data for 3-Ethoxy-N-(pentan-2-yl)aniline. Accessed April 18, 2026. View Source
- [2] MedChemExpress. PXS-5153A monohydrochloride. Product Datasheet. Accessed April 18, 2026. View Source
